molecular formula C18H19N5O2 B2714232 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2097934-23-9

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide

Cat. No. B2714232
CAS RN: 2097934-23-9
M. Wt: 337.383
InChI Key: DIDKOGFWOAFJCY-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformations in Heterocyclic Chemistry

Research on compounds with similar structural motifs involves transformations that yield various heterocyclic derivatives. For example, transformations of certain pyrazine derivatives have led to the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, showcasing methodologies for creating compounds with potential biological activity (Kolar, Tiŝler, & Pizzioli, 1996).

Synthesis of Novel Pyridines

Another aspect of scientific research involves the synthesis of new pyridine derivatives, which are crucial for developing new pharmaceuticals. Studies have demonstrated the synthesis of pyridazinones and pyridazine-6-imines, highlighting the chemical versatility and potential therapeutic applications of these molecules (Sayed, Khalil, Ahmed, & Raslan, 2002).

Coordination Chemistry and Supramolecular Structures

Research also explores the coordination chemistry of palladium(II) chloride with ligands similar in complexity to the compound , shedding light on the formation of supramolecular structures and their potential applications in catalysis and material science (Palombo, Liebing, Hildebrand, Patrikus, Assarsson, Wang, Amenta, Engelhardt, Edelmann, & Gilje, 2019).

Applications in Drug Development

Furthermore, compounds with related structures have been investigated for their potential in drug development, including the synthesis of antidepressants and the evaluation of their pharmacological properties. This indicates the significance of such molecules in designing new therapeutic agents with reduced side effects (Bailey, Hansen, Hlavac, Baizman, Pearl, Defelice, & Feigenson, 1985).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-15(13(2)25-23-12)5-6-17(24)22-11-16-18(21-9-8-20-16)14-4-3-7-19-10-14/h3-4,7-10H,5-6,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDKOGFWOAFJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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